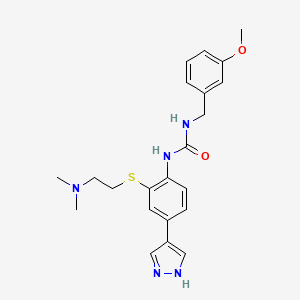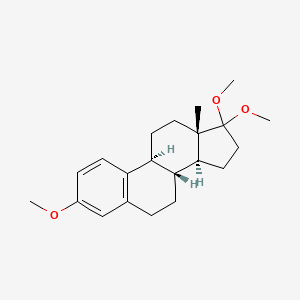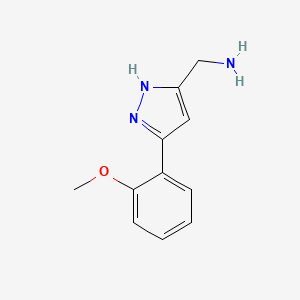
(3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine: is an organic compound with a molecular formula of C10H12N2O This compound features a pyrazole ring substituted with a methoxyphenyl group and a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.
Substitution with Methoxyphenyl Group: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the methoxyphenyl group at the 3-position.
Introduction of Methanamine Group: Finally, the methanamine group is introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the methoxy group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction can produce various alcohols or amines.
科学研究应用
(3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of (3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
(3-(2-hydroxyphenyl)-1H-pyrazol-5-yl)methanamine: Similar structure but with a hydroxy group instead of a methoxy group.
(3-(2-chlorophenyl)-1H-pyrazol-5-yl)methanamine: Contains a chloro group instead of a methoxy group.
(3-(2-nitrophenyl)-1H-pyrazol-5-yl)methanamine: Features a nitro group in place of the methoxy group.
Uniqueness
- The presence of the methoxy group in (3-(2-methoxyphenyl)-1H-pyrazol-5-yl)methanamine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets.
- The combination of the pyrazole ring and methoxyphenyl group provides a versatile scaffold for the development of new compounds with diverse biological activities.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C11H13N3O |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c1-15-11-5-3-2-4-9(11)10-6-8(7-12)13-14-10/h2-6H,7,12H2,1H3,(H,13,14) |
InChI 键 |
KLPUZLUHDDGWMD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=NNC(=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
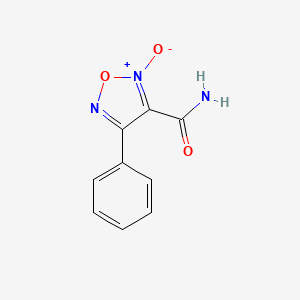
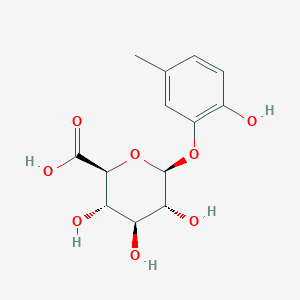
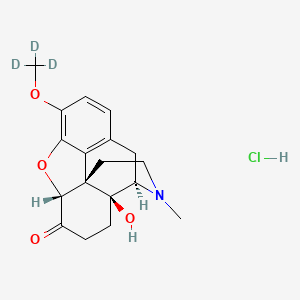
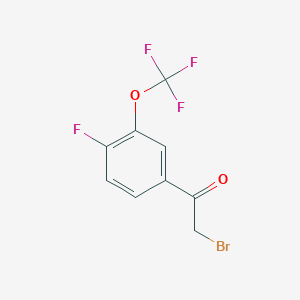
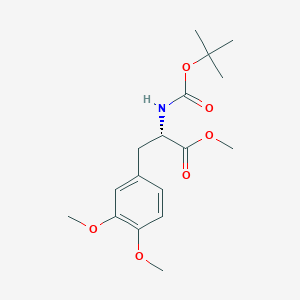

![methyl (1R,4aR,5S,6S,7S,7aR)-4a,5,6,7-tetrahydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13442897.png)
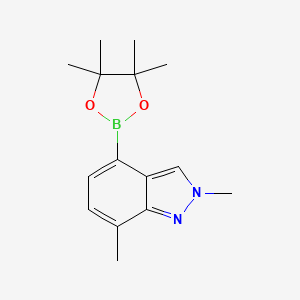

![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
